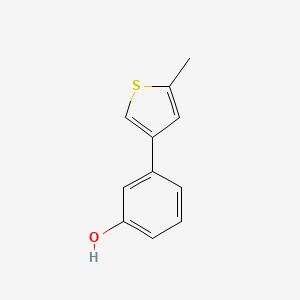

3-(5-Methylthiophen-3-YL)phenol

説明

特性

分子式 |

C11H10OS |

|---|---|

分子量 |

190.26 g/mol |

IUPAC名 |

3-(5-methylthiophen-3-yl)phenol |

InChI |

InChI=1S/C11H10OS/c1-8-5-10(7-13-8)9-3-2-4-11(12)6-9/h2-7,12H,1H3 |

InChIキー |

JMPWAHWYJVZELF-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CS1)C2=CC(=CC=C2)O |

製品の起源 |

United States |

準備方法

Synthesis of 5-Methylthiophen-3-yl Precursors

- 5-Methylthiophene-3-boronic acid or 5-Methylthiophen-3-iodide

- Suzuki-Miyaura cross-coupling is the most common approach for constructing heteroaryl-aryl bonds.

- React 5-Methylthiophen-3-boronic acid with a suitable aryl halide (e.g., phenol derivative with a leaving group at the appropriate position) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate in an aqueous-organic solvent system (e.g., toluene/water).

- Temperature: 80–100°C

- Solvent: Toluene or dioxane

- Duration: 12–24 hours

- Formation of 3-aryl-5-methylthiophene derivatives with high regioselectivity.

Phenol Functionalization

- Phenol can be selectively brominated or iodinated at the ortho or para position using N-bromosuccinimide or N-iodosuccinimide, followed by substitution reactions.

- Alternatively, phenol can undergo electrophilic aromatic substitution with suitable electrophiles to introduce the desired substituents, such as alkyl or acyl groups, which can later be transformed into the phenolic hydroxyl if needed.

Synthetic Route 2: Direct Aromatic Substitution

Electrophilic Aromatic Substitution on Phenol

Phenol's activated aromatic ring allows for regioselective substitution at the ortho and para positions.

-

- React phenol with methylthiophene derivatives under Friedel-Crafts conditions, using Lewis acids like aluminum chloride, to attach the methylthiophenyl group at the ortho position relative to the hydroxyl group.

Note:

- Regioselectivity can be controlled by reaction conditions and substituent effects.

Hydroxylation of Methylthiophenyl Precursors

- Methylthiophenes can be hydroxylated at the 3-position via oxidative hydroxylation using reagents like hydrogen peroxide in the presence of catalysts, or via directed ortho-lithiation followed by quenching with oxygen.

Specific Example: Synthesis via Suzuki Coupling Followed by Phenol Hydroxylation

| Step | Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of 5-methylthiophen-3-boronic acid | Commercially available or prepared via lithiation and boronation | - |

| 2 | Cross-coupling with phenol derivative | Pd(PPh₃)₄, K₂CO₃, toluene/water, 80°C | High regioselectivity |

| 3 | Regioselective hydroxylation of phenol | Hydrogen peroxide, acetic acid, room temperature | To introduce phenolic OH at desired position |

Notes on Reaction Optimization and Purification

Reaction Monitoring:

Use thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor reaction progress.-

- Column chromatography on silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate) ensures high purity.

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) can further purify the final compound.

Summary of Data Tables

化学反応の分析

Types of Reactions

3-(5-Methylthiophen-3-YL)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring is known for its stability and can participate in electrophilic substitution reactions, while the phenol group can undergo nucleophilic substitution reactions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the thiophene ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the thiophene ring.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

科学的研究の応用

Scientific Research Applications of 3-(5-Methylthiophen-3-YL)phenol

This compound is a chemical compound with applications in scientific research, especially in chemistry, biology, medicine, and industry. The compound combines a thiophene ring and a phenol group, giving it unique chemical properties and allowing it to interact with molecular targets in various ways. Thiophene derivatives, in general, possess therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer activities.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions. The thiophene ring is stable and can undergo electrophilic substitution, while the phenol group can undergo nucleophilic substitution reactions.

Reactions and Reagents :

- Oxidation: Oxidizing agents like potassium permanganate () or chromium trioxide () can oxidize the thiophene ring. Oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.

- Reduction: Reducing agents like lithium aluminum hydride () can reduce the thiophene ring.

- Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine () or nitric acid (), introducing various functional groups onto the thiophene ring.

Applications in Medicinal Chemistry

作用機序

The mechanism of action of 3-(5-Methylthiophen-3-YL)phenol depends on its specific application. In medicinal chemistry, thiophene derivatives exert their effects by interacting with various molecular targets and pathways. For example, they can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways . The specific molecular targets and pathways involved may vary depending on the therapeutic application.

類似化合物との比較

Compound 11 : 3-(4-Chlorophenyl)-1-[3-(5-methylthiophen-3-yl)phenyl]urea

- Molecular Formula : C₁₈H₁₅ClN₂OS

- Key Features : The 5-methylthiophen-3-yl group enhances lipophilicity, while the urea linker facilitates hydrogen bonding. This compound exhibits CB1 receptor modulation (IC₅₀ = 70 nM) .

- Synthesis : Prepared via coupling of 3-(5-methylthiophen-3-yl)aniline with 4-chlorophenyl isocyanate .

(Z)-Methyl 3-(2-(Benzylcarbamoyl)-5-methylthiophen-3-yl)acrylate (86)

3-Methyl-5,6,7-tris(5-methylthiophen-3-yl)cyclopenta[c]thiopyran (3p)

- Molecular Formula: Not explicitly stated (estimated C₂₄H₂₁S₄).

- Key Features : A polycyclic system with three 5-methylthiophen-3-yl groups. Synthesized via Pd-catalyzed [3+2] annulation, yielding a dark red solid (76% yield) .

Phenolic Derivatives with Varied Substituents

5-(2-Chlorobenzyl)-3-trifluoromethylphenol

3-(1-(Dimethylamino)ethyl)phenol

- Molecular Formula: C₁₀H₁₅NO

- Key Features : A tertiary amine substituent enhances solubility in polar solvents. Used as an intermediate for rivastigmine synthesis .

Comparative Analysis of Key Properties

生物活性

Introduction

3-(5-Methylthiophen-3-YL)phenol, a phenolic compound with a methylthiophene moiety, has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 178.26 g/mol. The structure features a phenolic hydroxyl group attached to a phenyl ring substituted with a methylthiophene group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀S |

| Molecular Weight | 178.26 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | Cc1cc(C2=CC=CS2)=cc(C=C1)C(O)=C |

Antioxidant Activity

Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that this compound effectively reduced lipid peroxidation in vitro, suggesting its potential role in preventing oxidative damage in biological systems .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various pathogens. In vitro assays revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, the compound showed notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent .

Anti-inflammatory Effects

Inflammation plays a crucial role in various chronic diseases. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests that the compound may be beneficial in managing inflammatory conditions .

Anticancer Activity

Emerging research highlights the anticancer potential of this compound. In cellular models, it has been observed to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

The biological effects of this compound are attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl group in the phenolic structure is crucial for scavenging free radicals.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing cytokine production.

- Cell Cycle Arrest : It induces cell cycle arrest at specific phases, leading to apoptosis in cancer cells.

Case Studies

- Antioxidant Study : A study conducted on human liver cells demonstrated that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels, supporting its role as an antioxidant agent .

- Antimicrobial Efficacy : In a clinical setting, this compound was tested against bacterial strains isolated from infected wounds. The results indicated effective inhibition at concentrations as low as 50 µg/mL .

- Cancer Cell Line Study : In vitro tests using MCF-7 breast cancer cells showed that treatment with the compound led to a dose-dependent reduction in cell viability, with IC50 values around 30 µM .

Q & A

Q. What are the recommended synthetic strategies for preparing 3-(5-Methylthiophen-3-YL)phenol, and how can reaction conditions be optimized?

The synthesis of this compound typically involves coupling reactions between thiophene derivatives and phenolic precursors. For example, in the preparation of structurally similar diarylureas, Suzuki-Miyaura cross-coupling or Ullmann-type reactions are employed to link aromatic moieties . Optimization may include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling, with careful control of ligand ratios to minimize side products.

- Solvent and temperature : Use of polar aprotic solvents (e.g., DMF) at 80–100°C to balance reaction rate and stability of intermediates.

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound .

Q. How can the purity and structural identity of this compound be validated experimentally?

- Chromatography : HPLC or TLC with UV detection to assess purity, using a C18 column and methanol/water mobile phases .

- Spectroscopic analysis :

- Elemental analysis : Match experimental C/H/N/S percentages to theoretical values.

Advanced Research Questions

Q. What crystallographic tools and refinement protocols are suitable for resolving the solid-state structure of this compound?

- Data collection : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 294 K .

- Structure solution : Use SHELXS for phase determination via direct methods .

- Refinement : SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., O–H···O/S interactions) should be modeled using restraints .

- Validation : Check R-factors (R₁ < 0.05) and goodness-of-fit (S > 1.0) .

Q. How can hydrogen bonding and π-π interactions in this compound crystals be systematically analyzed?

- Graph-set analysis : Use Mercury CSD 2.0 to categorize hydrogen bonds (e.g., D–H···A motifs) and quantify interaction distances/angles .

- Packing analysis : Identify π-π stacking between thiophene and phenyl rings using centroid-to-centroid distances (<4.0 Å) and dihedral angles (<10°) .

- Energy frameworks : Compute intermolecular interaction energies (e.g., electrostatic, dispersion) with CrystalExplorer to prioritize dominant packing forces .

Q. What computational methods are effective for modeling the electronic properties of this compound?

- Geometry optimization : Density Functional Theory (DFT) at the B3LYP/6-31G* level to refine bond lengths and angles .

- Frontier orbitals : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic/electrophilic sites on the phenol ring) .

- Solvent effects : Use implicit solvent models (e.g., PCM) to simulate UV-Vis spectra in methanol or DMSO .

Q. How can researchers resolve contradictions in pharmacological activity data for this compound derivatives?

- Dose-response studies : Perform IC₅₀/EC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to confirm activity trends .

- Structural analogs : Compare bioactivity of derivatives with modified substituents (e.g., chloro vs. methoxy groups) to identify pharmacophores .

- Target validation : Use molecular docking (AutoDock Vina) to assess binding affinity to receptors (e.g., CB1 allosteric sites) and correlate with experimental data .

Q. What strategies mitigate challenges in characterizing sulfur-containing intermediates during synthesis?

- Stability tests : Monitor intermediates under inert atmospheres (N₂/Ar) to prevent oxidation of thiophene-S .

- Advanced spectroscopy :

- XPS : Analyze sulfur oxidation states (binding energy ~164 eV for thiophene-S) .

- Raman spectroscopy : Detect S–C vibrational modes (~600–700 cm⁻¹) to confirm thiophene integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。